molecular formula C6H10N2O2S2 B12210871 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Cat. No.: B12210871
M. Wt: 206.3 g/mol
InChI Key: CQNURDHAKYZOEM-UHFFFAOYSA-N
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Description

This compound (C₆H₁₀N₂O₂S₂, molecular weight 206.278) features a bicyclic thienoimidazole core with a methyl group at the 1-position, a thiol (-SH) at the 2-position, and two sulfonyl (-SO₂) groups at the 5-positions. The structure is characterized by two undefined stereocenters, which may influence its reactivity and physicochemical properties .

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C6H10N2O2S2/c1-8-5-3-12(9,10)2-4(5)7-6(8)11/h4-5H,2-3H2,1H3,(H,7,11)

InChI Key

CQNURDHAKYZOEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with suitable electrophiles, followed by oxidation to introduce the sulfone group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the sulfone group can produce the corresponding sulfide .

Scientific Research Applications

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Aryl vs. Alkyl Groups: Phenyl and tolyl substituents (e.g., in CAS 526190-68-1) introduce steric bulk, which may reduce solubility but improve thermal stability (predicted boiling point: 581.2°C) . Oxygen-Containing Groups: The methoxy group in CAS 862485-29-8 likely improves solubility in polar solvents compared to the methyl group in the target compound .
  • Core Modifications: The benzoimidazole analog (CAS 86604-73-1) replaces the thienoimidazole core with a benzimidazole system, altering π-π stacking interactions and aromaticity .

Physicochemical Properties

  • Molecular Weight : Ranges from 206.278 (target) to 362.83 (chlorophenyl analog), with larger substituents correlating with higher mass.
  • Thermal Stability : Predicted boiling points (e.g., 581.2°C for CAS 526190-68-1) suggest that bulky aryl groups enhance stability .
  • Solubility : Methoxy and thiol groups may increase polarity, whereas halogenated or aryl-substituted derivatives are more lipophilic.

Biological Activity

1-Methyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thienoimidazole core with a methyl group and a thiol moiety. Its structural formula can be depicted as follows:

C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and maintenance. For instance, derivatives of this compound showed significant inhibitory activity against Staphylococcus aureus topoisomerase IV with IC50 values as low as 0.012μg/mL0.012\mu g/mL .
  • Comparative Efficacy : In comparative studies, the compound demonstrated superior antibacterial potency compared to reference drugs such as ampicillin and streptomycin. For example, MIC values were reported in the range of 0.0080.06μg/mL0.008-0.06\mu g/mL against various pathogens .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were evaluated using human liver cell lines (HepG2). Notably, the compound exhibited low toxicity levels, indicating a favorable selectivity profile for bacterial targets over human cells. This suggests potential for therapeutic use with minimal side effects .

Case Study 1: Synthesis and Evaluation

A study conducted by Tomǎsič et al. synthesized several thienoimidazole derivatives based on the core structure of this compound. The derivatives were evaluated for their antibacterial activity against E. coli and S. pneumoniae. The results indicated that modifications at specific positions on the thienoimidazole ring significantly enhanced antibacterial potency .

CompoundMIC (μg/mL)Target Bacteria
1-Methyl-3a...0.008S. pneumoniae
Derivative A0.03E. coli
Derivative B0.06S. aureus

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that substituents at the 4-position of the thiazole ring influenced biological activity significantly. Larger lipophilic groups were associated with increased potency against bacterial strains .

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